![molecular formula C16H22O3 B054023 Ethyl 7-(4-methylphenyl)-7-oxoheptanoate CAS No. 122115-49-5](/img/structure/B54023.png)
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
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Description
Synthesis Analysis
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate's synthesis involves several key steps that highlight the compound's accessibility from readily available starting materials. An example includes the reaction of cycloheptanone with potassium persulfate in ethanol, yielding ethyl or methyl 7-hydroxyheptanoate. Subsequent oxidation with PCC converts these intermediates into ethyl or methyl 7-oxoheptanoate in good yields. Further modification of these structures can lead to derivatives of ethyl 7-(4-methylphenyl)-7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).
Scientific Research Applications
Synthesis and Antiproliferative Activity
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has been studied for its potential in the synthesis of combretastatin derivatives. One compound synthesized using this ester exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting its potential application in cancer research (Nurieva et al., 2015).
Chemical Analysis and Purity Determination
This compound is also relevant in analytical chemistry. For instance, gas chromatography methods have been employed to determine its purity and to identify its trace impurities, indicating its use in chemical analysis and quality control (Li, 2007).
Pharmaceutical Intermediate
In pharmaceutical research, it serves as an intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).
Antimicrobial Studies
The compound has been involved in the synthesis of novel dipeptide derivatives, which have been tested as antimicrobial agents and as potential new imaging agents for medical diagnostics (Abdel-Ghany et al., 2013).
properties
IUPAC Name |
ethyl 7-(4-methylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXBNAAJIMSMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645552 |
Source
|
Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |
CAS RN |
122115-49-5 |
Source
|
Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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